1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole is an aromatic ether compound characterized by the presence of a benzotriazole ring and a chlorophenoxybutyl side chain
Preparation Methods
The synthesis of 1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2-chlorophenol with 1,4-dibromobutane to form 4-(2-chlorophenoxy)butyl bromide. This intermediate is then reacted with 1H-1,2,3-benzotriazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like potassium carbonate .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dechlorinated products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole ring can act as a chelating agent, binding to metal ions and inhibiting their catalytic activity. This property is particularly useful in preventing metal-catalyzed oxidative damage in biological and industrial systems .
Comparison with Similar Compounds
1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole can be compared with similar compounds such as:
1-[4-(2-chlorophenoxy)butyl]imidazole: This compound shares a similar structure but contains an imidazole ring instead of a benzotriazole ring.
1-[4-(2-chlorophenoxy)butyl]-1H-pyrazol-4-amine: This compound has a pyrazole ring and is used in different scientific applications, including as a potential therapeutic agent.
Properties
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-13-7-1-4-10-16(13)21-12-6-5-11-20-15-9-3-2-8-14(15)18-19-20/h1-4,7-10H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKISZHPUSOFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCCCOC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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